N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine

Übersicht

Beschreibung

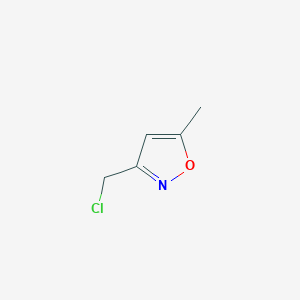

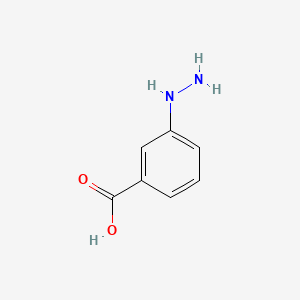

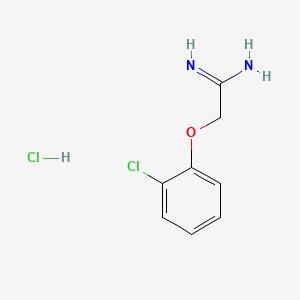

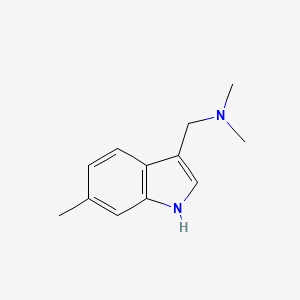

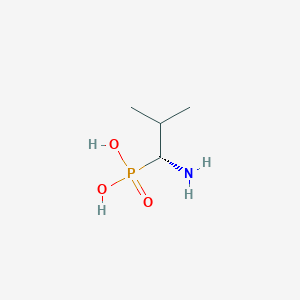

“N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine” is a compound with the molecular formula C12H16N2 . It belongs to the class of compounds known as indoles, which are characterized by a heterocyclic aromatic ring system .

Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine” can be represented by the InChI code 1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3 . This indicates the presence of a 1H-indol-3-yl group, a methyl group, and a dimethylamino group in the molecule .

Physical And Chemical Properties Analysis

“N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine” is a solid compound with a molecular weight of 188.27 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

6-Methylgramine: A Comprehensive Analysis of Scientific Research Applications

Antifouling Agent: 6-Methylgramine, particularly in its tribromo derivative form (2,5,6-Tribromo-1-methylgramine), has been identified as an effective antifouling substance. It inhibits the recruitment of larval settlement in marine environments, which is crucial for maintaining ship hulls and underwater structures. Its inhibitory activity is reported to be significantly stronger than traditional antifouling agents like bis-(n-butyltin)oxide (TBTO), with reduced toxicity to marine life .

Medicinal Chemistry Research: The compound has potential applications in medicinal chemistry, where it can serve as a scaffold for the development of new pharmaceuticals. Researchers are exploring the introduction of key pharmacophores, structural optimization to improve pharmacokinetics and bioavailability, and elucidation of structure–activity relationships .

Algal Inhibition: In addition to preventing larval settlement, 6-Methylgramine has shown algal inhibition activities. This application is particularly relevant in the management of algal blooms and maintaining ecological balance in aquatic systems .

Synthetic Chemistry: As a synthetic intermediate, 6-Methylgramine can be used to create a variety of novel compounds with potential biological activities. Its indole structure is versatile for chemical modifications .

Bioavailability Enhancement: Structural optimization of 6-Methylgramine derivatives could lead to enhanced bioavailability, making it a valuable compound in drug formulation and delivery systems .

Pharmacophore Introduction: The introduction of pharmacophores into the 6-Methylgramine structure could lead to the discovery of new biological activities and therapeutic applications .

Structure-Activity Relationship Studies: Understanding the structure-activity relationships (SAR) of 6-Methylgramine derivatives can provide insights into their mechanism of action and guide the development of more potent and selective agents .

Research Tool: Finally, 6-Methylgramine can be used as a research tool in pharmacological studies to investigate its mechanism of action and interaction with biological targets .

This analysis highlights the diverse scientific research applications of 6-Methylgramine, showcasing its potential across various fields.

2, 5, 6-Tribromo-l-methylgramine, an Antifouling Substance from the … Synthesis, algal inhibition activities and QSAR studies of novel … Recent Developments of Gramine: Chemistry and Biological Activity - MDPI 6-Methylgramine - FUJIFILM Wako Chemicals U.S.A. Corporation

Zukünftige Richtungen

The future directions for “N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, the inhibitory effect of indole derivatives on tubulin polymerization suggests potential applications in cancer treatment .

Wirkmechanismus

Target of Action

Related compounds such as 2,5,6-tribromo-1-methylgramine have been shown to be very efficient in preventing recruitment of larval settlement

Mode of Action

It is known that related compounds can interact with their targets to prevent larval settlement . This suggests that 6-Methylgramine may also interact with its targets in a similar manner, leading to changes in the biological processes of the organisms it affects.

Biochemical Pathways

It is likely that the compound affects pathways related to larval settlement, given the observed effects of related compounds . The downstream effects of these pathway alterations would likely include changes in the growth and development of the affected organisms.

Result of Action

Based on the effects of related compounds, it is likely that 6-methylgramine affects the processes of larval settlement in certain organisms . This could result in changes in the growth and development of these organisms.

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-4-5-11-10(8-14(2)3)7-13-12(11)6-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMYBIFUWSMMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376209 | |

| Record name | 6-Methylgramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine | |

CAS RN |

35998-04-0 | |

| Record name | 6-Methylgramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)